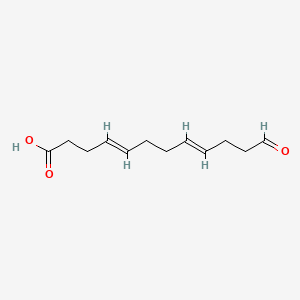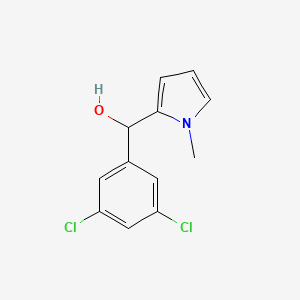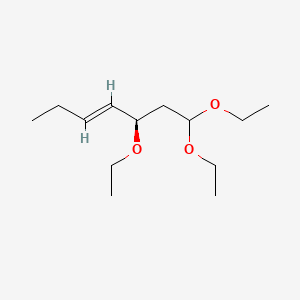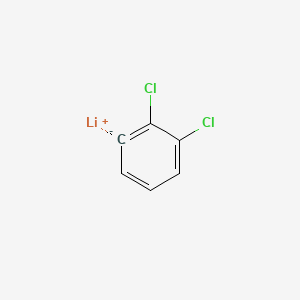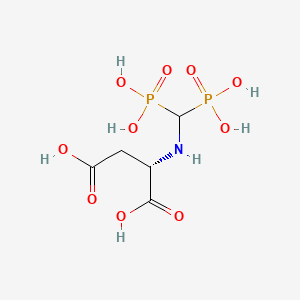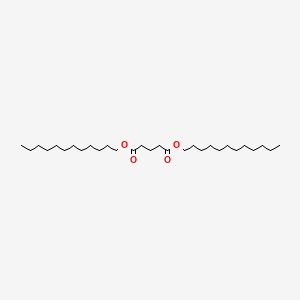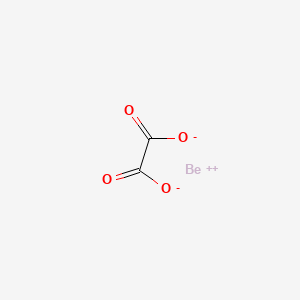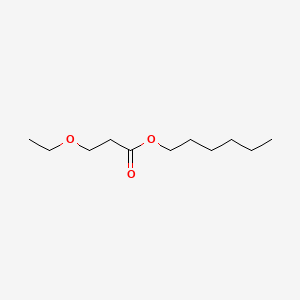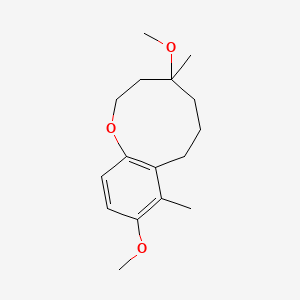
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its hexahydro structure, which includes multiple methoxy and methyl groups, contributing to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- typically involves multi-step organic reactions. One common method includes the reduction of specific oxime derivatives using zinc dust in a mixture of acetic acid and acetic anhydride . This process ensures the selective formation of the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction techniques but optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Substitution: Halogenation or nitration reactions can introduce new substituents into the benzoxonin ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4,8-diMethyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to alterations in cellular processes, such as enzyme inhibition or activation, receptor binding, and modulation of signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5,6,7-Hexahydro-6,7-dimethylcyclopent[b]azepin-8-one: Shares a similar hexahydro structure but differs in functional groups and overall chemical behavior.
Galaxolide (1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethyl-cyclopenta[g]benzopyran): Another compound with a hexahydro structure, commonly used in fragrances.
Eigenschaften
Molekularformel |
C16H24O3 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
4,9-dimethoxy-4,8-dimethyl-3,5,6,7-tetrahydro-2H-1-benzoxonine |
InChI |
InChI=1S/C16H24O3/c1-12-13-6-5-9-16(2,18-4)10-11-19-15(13)8-7-14(12)17-3/h7-8H,5-6,9-11H2,1-4H3 |
InChI-Schlüssel |
ZLDMDMYRVPYFLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1CCCC(CCO2)(C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


